[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol

Physicochemical profiling Lipophilicity Lead optimization

Procure [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol for your lead-oriented synthesis programs. This building block uniquely combines a 3,5-dichlorophenyl pharmacophore for target engagement with a gem-difluorocyclobutyl core for polarity and metabolic stability tuning. It enables precise optimization of LogP and pKa without altering critical binding motifs, making it non-interchangeable with non-fluorinated or des-aryl analogs for advanced multi-parameter lead optimization.

Molecular Formula C11H10Cl2F2O
Molecular Weight 267.1
CAS No. 2375260-47-0
Cat. No. B2765875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol
CAS2375260-47-0
Molecular FormulaC11H10Cl2F2O
Molecular Weight267.1
Structural Identifiers
SMILESC1C(CC1(F)F)(CO)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C11H10Cl2F2O/c12-8-1-7(2-9(13)3-8)10(6-16)4-11(14,15)5-10/h1-3,16H,4-6H2
InChIKeyBRYWARMTXNVMRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol (CAS 2375260-47-0): A Dual-Functionalized Cyclobutyl Alcohol Building Block for Medicinal Chemistry Procurement


[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol is a synthetic small-molecule building block (C₁₁H₁₀Cl₂F₂O, MW 267.10 g/mol) belonging to the class of 1,1-disubstituted-3,3-difluorocyclobutanes . The compound integrates a 3,5-dichlorophenyl substituent at the cyclobutane 1-position, a gem-difluoro group at the 3-position, and a reactive hydroxymethyl handle. This dual-functionalization architecture—combining a halogenated aryl ring with a conformationally restricted, polarity-modulated fluorinated cycloalkane core—positions it as a modular intermediate for lead-oriented synthesis programs where fine-tuning of lipophilicity, basicity/acidity, and metabolic stability is required .

Why Non-Fluorinated or Non-Chlorinated Cyclobutyl Alcohols Cannot Substitute [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol in Property-Driven Synthesis


Simple substitution of this compound with the non-fluorinated [1-(3,5-dichlorophenyl)cyclobutyl]methanol (CAS 1936554-70-9, MW 231.11) or the non-arylated (3,3-difluorocyclobutyl)methanol (CAS 681128-39-2, MW 122.11) would result in a fundamentally different physicochemical profile. Systematic studies on gem-difluorocycloalkanes demonstrate that the CF₂ moiety predictably decreases LogP by 0.54–0.55 units and pKₐ by 0.3–0.5 units relative to non-fluorinated counterparts, while preserving or slightly improving human microsomal metabolic stability [1]. Conversely, the 3,5-dichlorophenyl group contributes substantial lipophilic bulk and potential halogen-bonding interactions not present in the des-aryl analog [2]. The orthogonal modulation of these two pharmacophoric elements—fluorination for polarity/metabolic tuning and dichlorophenyl for target engagement—cannot be achieved by any single in-class analog, making this specific building block non-interchangeable in multi-parameter optimization campaigns.

Quantitative Differentiation Evidence for [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol Against Closest Analogs


Molecular Weight and Calculated LogP Differentiation Versus Non-Fluorinated Cyclobutyl Analog

The target compound (MW 267.10) has a molecular weight 36.0 Da higher than its direct non-fluorinated comparator [1-(3,5-dichlorophenyl)cyclobutyl]methanol (MW 231.11, CAS 1936554-70-9), corresponding to the replacement of two hydrogen atoms with two fluorine atoms . Published structure–property relationship studies on gem-difluorocycloalkanes establish that gem-difluorination of cyclobutane scaffolds decreases measured LogP by 0.54–0.55 units compared to the non-fluorinated parent, with the effect attributed to the strong electron-withdrawing inductive influence of the CF₂ group [1]. While direct LogP measurements for this specific compound are not publicly available, the class-level LogP shift provides a quantitative framework for predicting the target compound's lipophilicity relative to CAS 1936554-70-9.

Physicochemical profiling Lipophilicity Lead optimization

Metabolic Stability Advantage of the 3,3-Difluorocyclobutyl Motif Versus Non-Fluorinated Cyclobutane Analogs

Holovach et al. (2022) systematically evaluated the impact of gem-difluorination on the in vitro human microsomal intrinsic clearance (CL₍ᵢₙₜ₎) of functionalized cycloalkanes, including cyclobutyl derivatives [1]. Across the series, gem-difluorination either preserved or slightly improved metabolic stability relative to non-fluorinated counterparts, with no cases showing a significant increase in clearance. In the specific context of 1,1-disubstituted gem-difluorocyclobutanes, the difluoro motif has been shown to block metabolic soft spots—as demonstrated during the development of ivosidenib, where the gem-difluorocyclobutane moiety was crucial for maintaining potency while increasing metabolic stability, and in BMS-814580, where 1,1-disubstitution of the gem-difluorocyclobutane blocked a metabolic weak spot identified in the monosubstituted analog [2]. The target compound's 1-(3,5-dichlorophenyl)-3,3-difluoro substitution pattern simultaneously provides the metabolic shielding conferred by gem-difluorination and the 1,1-disubstitution that prevents oxidative metabolism at the cyclobutane ring, advantages not present in the non-fluorinated comparator or monosubstituted difluorocyclobutanes.

Metabolic stability Intrinsic clearance Drug metabolism

pKₐ Modulation by gem-Difluorination: Acidity/Basicity Tuning in Cyclobutyl Alcohol Derivatives

Chernykh et al. (2019) measured dissociation constants (pKₐ) for 2,2- and 3,3-difluorocyclobutylamine and carboxylic acid derivatives and compared them with non-fluorinated counterparts [1]. The electron-withdrawing effect of the gem-difluoro group on the cyclobutane ring decreased pKₐ values by 0.3–0.5 units for amines (reducing basicity) and increased acidity for carboxylic acids by a similar magnitude, an effect attributed purely to the inductive influence of fluorine atoms [2]. For the target alcohol compound, the 3,3-difluoro substitution is predicted to lower the pKₐ of the hydroxymethyl proton (increasing its acidity) and potentially modulate hydrogen-bond donor strength relative to the non-fluorinated analog [1-(3,5-dichlorophenyl)cyclobutyl]methanol. This pKₐ shift, while modest in absolute terms, can be critical in fine-tuning the ionization state at physiological pH and thus affecting permeability, solubility, and off-target pharmacology of derived compounds.

pKa modulation Acidity Physicochemical optimization

3,5-Dichlorophenyl Substitution Pattern: Differentiated Steric and Electronic Profile Versus 2,4-Dichloro and 2,3-Dichloro Regioisomers

The 3,5-dichloro substitution pattern on the phenyl ring of the target compound positions both chlorine atoms in a meta relationship to the cyclobutyl attachment point, creating a symmetric electron-deficient aryl group with distinct steric and electronic properties compared to alternative dichloro regioisomers . In related 1-(dichlorophenyl)-3,3-difluorocyclobutyl compound series, the 3,5-dichloro isomer (as in the target compound) presents a different molecular electrostatic potential surface and dipole vector compared to the 2,3-dichloro analog (e.g., CAS 2229270-03-3, the methanamine derivative) or the 2,4-dichloro pattern found in agrochemicals such as cyclobutrifluram . The symmetrical 3,5-disubstitution eliminates the rotational asymmetry present in 2,3- or 2,4-dichloro compounds, potentially reducing the number of atropisomeric conformers and simplifying downstream SAR interpretation. While direct comparative biological data between dichlorophenyl regioisomers of this specific scaffold are not publicly available, the well-established precedent that chlorine substitution pattern profoundly affects target binding, CYP450 inhibition profiles, and physicochemical properties in drug-like molecules supports the non-interchangeability of regioisomeric dichlorophenyl building blocks [1].

Regioisomer differentiation Aryl substitution Structure–activity relationship

Synthetic Accessibility and Multigram-Scale Provenance via Validated 3,3-Difluorocyclobutyl Building Block Chemistry

The synthesis of 3,3-difluorocyclobutyl-substituted building blocks including alcohols has been demonstrated on multigram scale by Melnykov et al. (2018), with ethyl 3,3-difluorocyclobutanecarboxylate serving as a common intermediate to access diverse derivatives . This published methodology provides a validated synthetic route and quality control framework applicable to the target compound class. In contrast, the non-fluorinated [1-(3,5-dichlorophenyl)cyclobutyl]methanol (CAS 1936554-70-9) lacks analogous peer-reviewed synthetic methodology documentation in the public domain. The availability of a published, scalable synthetic pathway reduces procurement risk by establishing a reproducible manufacturing precedent, a consideration particularly relevant for programs transitioning from milligram-scale discovery to gram-scale lead optimization where supply continuity and batch-to-batch consistency become critical [1].

Multigram synthesis Building block Lead-oriented synthesis

Clinical Validation of the 3,3-Difluorocyclobutyl Motif: FDA-Approved Drugs Ivosidenib and Fluciclovine as Structural Precedent

The 3,3-difluorocyclobutyl substructure embedded in the target compound has been clinically validated through its presence in two FDA-approved drugs: ivosidenib (Tibsovo), a mutant IDH1 inhibitor for acute myeloid leukemia, and fluciclovine (Axumin), a PET imaging agent for prostate cancer [1]. In the development of ivosidenib, the gem-difluorocyclobutane motif was specifically identified as crucial for increasing metabolic stability while maintaining potency against mutant IDH1 (IC₅₀ range 5–19 nM across IDH1 variants) . In contrast, the non-fluorinated cyclobutyl analog series (lacking the 3,3-difluoro substitution) has no FDA-approved drug exemplars incorporating the simple cyclobutylmethanol-phenyl architecture, suggesting that the fluorinated motif provides a demonstrable translational advantage for progressing building-block derivatives toward clinical candidates. While the target compound itself is not a drug, its incorporation of a clinically validated substructure distinguishes it from building blocks whose core motifs lack such translational precedent [2].

Clinical validation FDA-approved Structural precedent

Recommended Procurement Scenarios for [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization: Scaffold-Hopping from Non-Fluorinated Cyclobutyl to Fluorinated Analog for LogP Reduction

In lead series where a non-fluorinated cyclobutylphenyl alcohol building block (e.g., CAS 1936554-70-9) has demonstrated target engagement but the derived compounds suffer from excessive lipophilicity (LogP >5), replacing it with [1-(3,5-dichlorophenyl)-3,3-difluorocyclobutyl]methanol is predicted to reduce LogP by approximately 0.5 units based on the class-level gem-difluorination effect documented by Holovach et al. (2022) [1]. This substitution strategy can be applied prior to more disruptive scaffold changes and allows retention of the 3,5-dichlorophenyl pharmacophore while improving the physicochemical profile. The reactive hydroxymethyl handle enables the same downstream chemistry (oxidation, sulfonylation, etherification) as the non-fluorinated analog, minimizing synthetic route re-optimization.

Kinase Inhibitor Fragment Elaboration Using a Clinically Validated Fluorinated Cyclobutyl Core

For fragment-based or structure-based drug design programs targeting kinases where a dichlorophenyl moiety occupies a hydrophobic back pocket, this building block provides a direct synthetic entry to 1,1-disubstituted-3,3-difluorocyclobutane-containing inhibitors. The clinical precedent of ivosidenib—where the 3,3-difluorocyclobutyl motif was crucial for metabolic stability while maintaining IDH1 inhibition (IC₅₀ 5–19 nM) —supports the translational relevance of this substructure. The 1,1-disubstitution pattern blocks oxidative metabolism at the cyclobutane ring, an advantage not available from monosubstituted difluorocyclobutyl building blocks. The hydroxymethyl group can be converted to a suitable leaving group for nucleophilic displacement or oxidized to the carboxylic acid for amide coupling, providing versatile vector diversification.

Agrochemical Discovery: Nematicide and Fungicide Scaffold Generation with Halogen-Bonding Potential

The 3,5-dichlorophenyl motif is a recognized pharmacophore in fungicidal chemistry (US Patent 3906102 documents antifungal activity of 3,5-dichlorophenyl compounds against Sclerotinia and Botrytis genera [2]), and the cyclobutyl scaffold appears in nematicides such as cyclobutrifluram [3]. Combining these two privileged substructures with the metabolic stability conferred by gem-difluorination creates a building block suited for generating novel agrochemical lead series. The orthogonally functionalized structure (aryl for target binding, difluorocyclobutyl for environmental stability) supports iterative SAR exploration where each module can be independently varied in subsequent synthetic steps.

Physicochemical Property Toolbox Compound for pKₐ- and LogP-Modulated Library Synthesis

Research groups building focused libraries for physicochemical property optimization can use this compound as a reference building block to generate matched molecular pairs with the non-fluorinated analog (CAS 1936554-70-9). The predictable pKₐ shift of −0.3 to −0.5 units and LogP decrease of −0.54 to −0.55 units associated with gem-difluorination of cyclobutanes [1] allows library designers to systematically probe the effect of fluorination on potency, selectivity, and ADME properties while keeping the aryl substitution pattern constant. This matched-pair analysis capability is valuable in industrial medicinal chemistry settings where multi-parameter optimization requires deconvolution of individual structural contributions.

Quote Request

Request a Quote for [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.